molecular formula C18H28N2O2 B040019 Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-83-3

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No. B040019
CAS RN: 125080-83-3
M. Wt: 304.4 g/mol
InChI Key: PWZUYPVIYCNESV-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a chemical compound that has gained significant attention in scientific research. It is a cis-isomer of a compound known as Fentanyl, which is a potent synthetic opioid analgesic. Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has been synthesized and studied for its potential applications in various fields of science.

Mechanism of Action

The exact mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is not fully understood. However, it is believed to act as an agonist at the mu-opioid receptor. This results in the activation of the opioid system, which leads to analgesia and other physiological effects.
Biochemical and Physiological Effects
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has been shown to have several biochemical and physiological effects. It has been shown to have analgesic properties and has been studied for its potential use in pain management. Additionally, it has been shown to have anxiolytic and antidepressant properties. It has also been shown to affect the cardiovascular system, respiratory system, and gastrointestinal system.

Advantages and Limitations for Lab Experiments

One advantage of using Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- in lab experiments is its potency. It has been shown to have a high affinity for the mu-opioid receptor and is therefore effective in small doses. Additionally, it has a relatively long half-life, which makes it useful for long-term experiments. One limitation of using Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- in lab experiments is its potential for abuse. It is a potent opioid and must be handled with care.

Future Directions

There are several potential future directions for research involving Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-. One direction is to further investigate its potential use as an alternative to Fentanyl in pain management. Another direction is to study its potential use in the treatment of depression and anxiety. Additionally, it could be studied as a chemical probe in neuroscience research to better understand the opioid system. Finally, there is potential for the development of new analogs of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- with improved properties and fewer side effects.

Synthesis Methods

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves several steps. The first step involves the reaction of N-phenylpiperidine-4-carboxylic acid with 2-bromoethyl ethyl ether to form N-phenyl-4-(2-ethoxyethyl)-piperidine-4-carboxylic acid ethyl ester. The second step involves the reduction of the ester group to form N-phenyl-4-(2-ethoxyethyl)-piperidine-4-carboxylic acid. Finally, the acid is treated with acetic anhydride to form Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-.

Scientific Research Applications

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- has been studied for its potential applications in various fields of science. It has been shown to have analgesic properties and has been studied as a potential alternative to Fentanyl. Additionally, it has been studied for its potential use in the treatment of depression and anxiety. It has also been studied for its potential use as a chemical probe in neuroscience research.

properties

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUYPVIYCNESV-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925012
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125080-83-3, 125080-87-7
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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